molecular formula C13H14ClN3 B1465431 6-chloro-N-(3-phenylpropyl)pyrimidin-4-amine CAS No. 1292250-86-2

6-chloro-N-(3-phenylpropyl)pyrimidin-4-amine

Cat. No.: B1465431
CAS No.: 1292250-86-2
M. Wt: 247.72 g/mol
InChI Key: RFBBRGKGGBIAPR-UHFFFAOYSA-N
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Description

6-chloro-N-(3-phenylpropyl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C13H14ClN3 and its molecular weight is 247.72 g/mol. The purity is usually 95%.
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Scientific Research Applications

Transformation into Amino-derivatives and Chloro Derivatives

6-Alkyl- and 5,6-dialkyl-2-methoxy-4(3H)-pyrimidinones, similar in structure to 6-chloro-N-(3-phenylpropyl)pyrimidin-4-amine, can be transformed into 2-alkyl(and 2-aryl)amino-derivatives and 6-alkyl-2-methoxy-4-chloro pyrimidines. This process involves reaction with corresponding amines and treatment with SOCl2-DMF, indicating potential for generating diverse pyrimidine derivatives (Botta, Angelis, Finizia, Gambacorta, & Nicoletti, 1985).

Antihypertensive Activity

Some 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives, structurally related to this compound, have been evaluated for antihypertensive activity. These compounds have shown to lower blood pressure in spontaneously hypertensive rats, suggesting potential use in hypertension management (Bennett, Blankley, Fleming, Smith, & Tessman, 1981).

Role in Synthesis of Antitumor Drugs

Phenyl (6-(2-fluoro-4-nitrophenoxy)pyrimidin-4-yl)carbamate, synthesized from 6-chloropyrimidine-4-amine (a related compound), is an important intermediate in many antitumor drugs, especially small molecular inhibitors of anti-tumor. This highlights its potential application in cancer therapy (Gan, Wu, Zhou, Liao, Zhu, & Zheng, 2021).

Antibacterial and Antifungal Activities

Substituted tricyclic compounds derived from 7-(phenylsulfonyl)-N-(phenyl)-5,6,7,8tetrahydropyrido[4’,3’:4,5]-thieno[2,3-d]pyrimidin-4-amine, structurally related to this compound, have been synthesized and evaluated for their antibacterial and antifungal activities. Most of these compounds showed significant activity, indicating their potential as antimicrobial agents (Mittal, Sarode, & Vidyasagar, 2011).

Application in Stereoisomer Synthesis

Chiral N1-protected vicinal diamines derived from amino acids were used to synthesize tetrahydropteridine C6-stereoisomers, including N5-formyl-(6S)-tetrahydrofolic acid. This process, involving 2-amino-6-chloro-5-nitro-4(3H)-pyrimidinone (structurally related to this compound), highlights its use in stereospecific synthesis (Bailey, Chandrasekaran, & Ayling, 1992).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

6-chloro-N-(3-phenylpropyl)pyrimidin-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The nature of these interactions often involves binding to active sites of enzymes, thereby influencing their activity. For instance, it may act as an inhibitor or activator of specific enzymes, altering the biochemical pathways in which these enzymes are involved .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the phosphorylation status of key signaling proteins, leading to changes in downstream signaling events. Additionally, it can alter the expression levels of specific genes, thereby impacting cellular functions such as proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in conformational changes in the target biomolecules, affecting their activity. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Its stability and degradation are critical factors that influence its long-term effects on cellular function. In vitro and in vivo studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular function, which may be beneficial or detrimental depending on the context .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects are often observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses may result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it may be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites. These metabolic pathways are crucial for understanding the compound’s overall impact on cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues or cellular compartments can significantly influence its efficacy and toxicity .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. The compound’s localization can affect its interactions with other biomolecules and its overall impact on cellular processes .

Properties

IUPAC Name

6-chloro-N-(3-phenylpropyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3/c14-12-9-13(17-10-16-12)15-8-4-7-11-5-2-1-3-6-11/h1-3,5-6,9-10H,4,7-8H2,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFBBRGKGGBIAPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCNC2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.